ACE Inhibitory Potency: Octahydroisoindole-1-carboxylate Scaffold vs. Proline Benchmark
The octahydroisoindole-1-carboxylic acid scaffold, of which the target methyl ester hydrochloride is a direct synthetic precursor, yields ACE inhibitors equipotent to the clinical benchmarks captopril and enalaprilat. In the sulfhydryl series, compound 8d (incorporating the octahydroisoindole-1-carboxylate core) demonstrated an IC₅₀ of 0.0064 µM vs. captopril IC₅₀ of 0.012 µM, representing a ~1.9-fold potency advantage [1]. In the non-sulfhydryl series, compound 17c exhibited an IC₅₀ of 0.0026 µM vs. enalaprilat IC₅₀ of 0.0032 µM, demonstrating comparable or slightly superior potency [1]. This establishes that the octahydroisoindole-1-carboxylate scaffold is not merely a proline surrogate but can yield inhibitors with pharmacologically indistinguishable or enhanced in vitro potency relative to the gold-standard proline-containing drugs.
| Evidence Dimension | In vitro ACE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Compound 8d (sulfhydryl series, octahydroisoindole-1-carboxylate core): IC₅₀ = 0.0064 µM; Compound 17c (non-sulfhydryl series): IC₅₀ = 0.0026 µM |
| Comparator Or Baseline | Captopril (sulfhydryl benchmark): IC₅₀ = 0.012 µM; Enalaprilat (non-sulfhydryl benchmark): IC₅₀ = 0.0032 µM |
| Quantified Difference | ~1.9-fold more potent than captopril (8d); ~1.2-fold more potent than enalaprilat (17c) |
| Conditions | In vitro ACE inhibition assay using Hip-Gly-Gly as synthetic substrate; IC₅₀ defined as molar concentration required for 50% enzyme inhibition [1] |
Why This Matters
For procurement decisions in ACE inhibitor or proline-mimetic drug discovery programs, the octahydroisoindole-1-carboxylate scaffold provides validated in vitro activity equivalent to or exceeding clinical benchmarks, reducing the risk of building block-derived potency loss.
- [1] Blankley CJ, Kaltenbronn JS, DeJohn DE, Werner A, Bennett LR, Bobowski G, Krolls U, Johnson DR, Pearlman WM, Hoefle ML, Essenburg AD, Cohen DM, Kaplan HR. Synthesis and structure-activity relationships of potent new angiotensin converting enzyme inhibitors containing saturated bicyclic amino acids. J Med Chem. 1987;30(6):992-998. Table I (compound 8d IC₅₀ = 0.0064 µM, captopril IC₅₀ = 0.012 µM); Table II (compound 17c IC₅₀ = 0.0026 µM, enalaprilat IC₅₀ = 0.0032 µM). View Source
